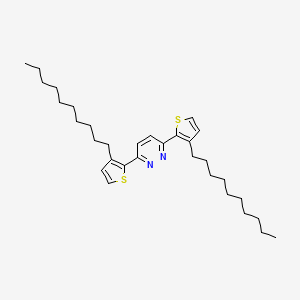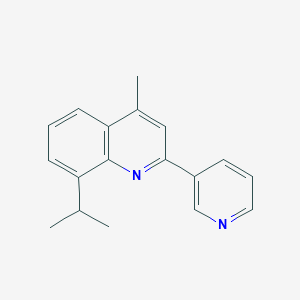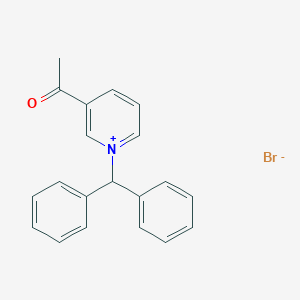
Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide is a chemical compound that belongs to the pyridinium family. Pyridinium compounds are known for their aromatic nature and are often used in various chemical reactions due to their stability and reactivity. This particular compound features a pyridinium core with an acetyl group at the 3-position and a diphenylmethyl group at the 1-position, with bromide as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide typically involves the reaction of pyridine with an appropriate acetylating agent and diphenylmethyl bromide. The reaction conditions often include the use of a solvent such as acetonitrile or dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is usually heated to reflux to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of temperature and pressure can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium chloride or sodium iodide in polar solvents are typically employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of pyridinium salts with different halides.
科学的研究の応用
Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide involves its interaction with biological molecules through its pyridinium core. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby altering their function. The acetyl and diphenylmethyl groups can further modulate its reactivity and binding affinity to specific molecular targets.
類似化合物との比較
Similar Compounds
- Pyridinium chloride
- Pyridinium iodide
- N-methylpyridinium
Uniqueness
Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl and diphenylmethyl groups enhances its reactivity and potential biological activity compared to other pyridinium salts.
特性
CAS番号 |
592543-48-1 |
|---|---|
分子式 |
C20H18BrNO |
分子量 |
368.3 g/mol |
IUPAC名 |
1-(1-benzhydrylpyridin-1-ium-3-yl)ethanone;bromide |
InChI |
InChI=1S/C20H18NO.BrH/c1-16(22)19-13-8-14-21(15-19)20(17-9-4-2-5-10-17)18-11-6-3-7-12-18;/h2-15,20H,1H3;1H/q+1;/p-1 |
InChIキー |
FXUKTYKRRHHTTE-UHFFFAOYSA-M |
正規SMILES |
CC(=O)C1=C[N+](=CC=C1)C(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,5S,7S)-6,8-Dioxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B12587405.png)
![2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B12587406.png)
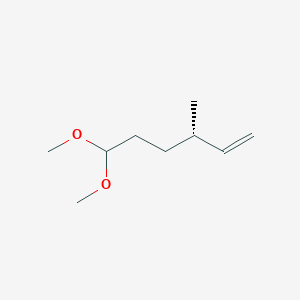
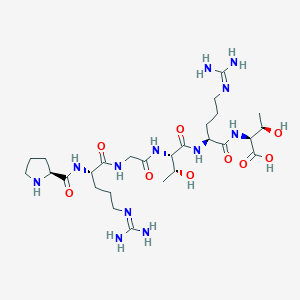
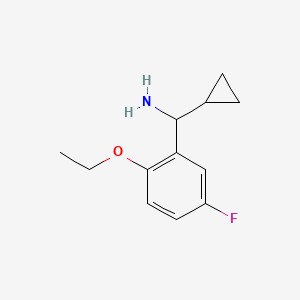
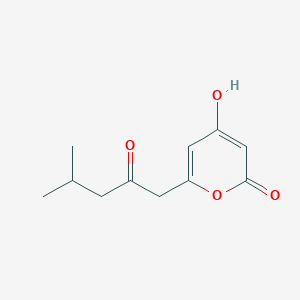
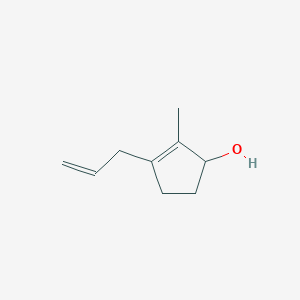
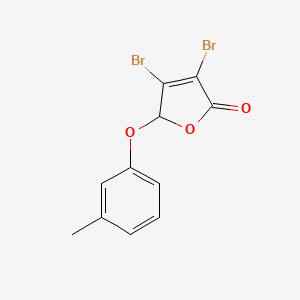
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-ethoxyphenyl)-3-methyl-](/img/structure/B12587459.png)
![2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;perchloric acid](/img/structure/B12587468.png)
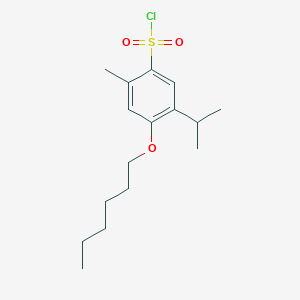
![2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12587472.png)
